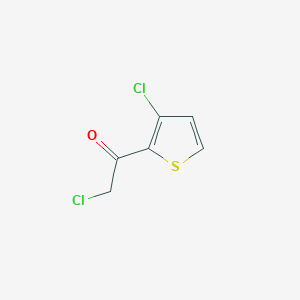

2-Chloro-1-(3-chlorothiophen-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c7-3-5(9)6-4(8)1-2-10-6/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDGLHLVCVWTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62673-63-6 | |

| Record name | 2-chloro-1-(3-chlorothiophen-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Alpha Halo Ketones As Reactive Intermediates in Thiophene Chemistry

Alpha-halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally useful as intermediates in organic synthesis. nih.govmdpi.comwikipedia.org The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—allows for a diverse range of reactions with various nucleophiles. nih.govwikipedia.org

In the realm of thiophene (B33073) chemistry, α-halo ketones are instrumental in the construction of complex heterocyclic systems. Their reactivity is primarily due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack. nih.gov This inherent reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building molecular complexity.

The compound 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is a prime example of an α-halo ketone integrated into a thiophene scaffold. The chloroacetyl group attached to the thiophene ring provides a reactive handle for further chemical modifications. For instance, the chlorine atom on the ethanone (B97240) moiety can be readily displaced by a variety of nucleophiles, a reaction that is significantly faster than in corresponding alkyl halides without the adjacent carbonyl group. wikipedia.org This enhanced reactivity facilitates the synthesis of a wide array of derivatives, where the thiophene core is elaborated with different functional groups, leading to the creation of novel molecular frameworks. These frameworks are often precursors to biologically active molecules and advanced materials. mdpi.comderpharmachemica.com

Contextualization Within Halogenated Thiophene Derivatives in Organic Synthesis

Halogenated thiophenes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a multitude of complex molecules. derpharmachemica.com The introduction of a halogen atom onto the thiophene (B33073) ring not only influences the electronic properties of the molecule but also provides a site for further functionalization through various cross-coupling reactions. nih.gov Thiophenes themselves are important structural motifs in numerous pharmaceuticals and agrochemicals, and their halogenated counterparts expand the synthetic possibilities. derpharmachemica.com

The compound 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone fits within this context as a di-chlorinated thiophene derivative. The chlorine atom on the thiophene ring at the 3-position and the chloroacetyl group at the 2-position offer distinct opportunities for selective chemical transformations. The chlorine atom on the thiophene ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, thereby connecting the thiophene unit to other aromatic or aliphatic fragments. nih.gov

Simultaneously, the α-chloro ketone functionality can be used to introduce other substituents or to construct new ring systems fused to the thiophene core. For example, α-halo ketones are known to react with thioamides to form thiazoles or with dicarbonyl compounds and ammonia (B1221849) to yield pyrroles. wikipedia.org This dual reactivity makes 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone a valuable intermediate for the synthesis of poly-functionalized and polycyclic thiophene derivatives, which are of significant interest in the development of new drugs and organic electronic materials. derpharmachemica.comnih.gov

Historical Evolution of Research on Halogenated Thiophenylethanone Scaffolds

Direct Alpha-Halogenation Approaches of Thienyl Ketones

The direct halogenation of an enolizable ketone is a common and effective method for producing α-haloketones. nih.gov This process hinges on the generation of a nucleophilic enol or enolate intermediate from the precursor ketone, in this case, 1-(3-chlorothiophen-2-yl)ethanone. wikipedia.org

The most conventional route to α-chloroketones involves the reaction of a ketone with an electrophilic chlorine source. nih.gov The reaction typically proceeds under acidic conditions, which catalyze the tautomerization of the ketone to its more reactive enol form. wikipedia.org The electron-rich double bond of the enol then attacks the electrophilic chlorine, followed by deprotonation to yield the α-chlorinated product. wikipedia.org

Several reagents are effective for this transformation. Direct chlorination using chlorine gas or sulfuryl chloride is a common procedure, though it can sometimes lead to polychlorination or unwanted side reactions on activated aromatic systems. arkat-usa.org Other widely used reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid. organic-chemistry.orgpitt.edu A mild and efficient method utilizes acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN), which demonstrates high chemo- and regioselectivity. arkat-usa.org This method is particularly noteworthy as it avoids nuclear chlorination on electron-rich heterocyclic systems. arkat-usa.org

| Chlorinating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | Typically neat or in a solvent like CH₂Cl₂ | Common and effective, but can lead to over-halogenation. | arkat-usa.orgpitt.edu |

| N-Chlorosuccinimide (NCS) | Acid or radical initiation | Milder alternative to Cl₂ or SO₂Cl₂. | organic-chemistry.orgpitt.edu |

| Acetyl Chloride | Ceric Ammonium Nitrate (CAN) | Mild, efficient, and highly chemoselective; avoids nuclear chlorination. | arkat-usa.org |

| p-Toluenesulfonyl chloride | Lithium diisopropylamide (LDA) | Effective for generating kinetic enolates, leading to monochlorination at the less substituted position. | pitt.edu |

While less common than electrophilic methods, radical-mediated pathways offer an alternative for α-halogenation. The selectivity of some halogenation protocols has been linked to their radical nature. nih.gov For instance, an α-chlorination procedure has been reported using bis(2-N-methylimidazoliumethyl)-ether dichloroiodate, where the authors suggest the selective halogenation is associated with a radical mechanism. nih.gov These methods can sometimes provide different selectivity compared to ionic pathways and may be compatible with substrates that are sensitive to strong acids or bases.

Significant efforts have been directed toward optimizing the selectivity and efficiency of α-chlorination through catalysis. Beyond simple acid catalysis that promotes enol formation, more sophisticated systems have been developed. wikipedia.org

A modern approach involves nucleophilic chlorination, which operates via a mechanistically distinct pathway from traditional electrophilic methods. nih.gov One such process employs a chiral thiourea (B124793) catalyst in a phase-transfer system, using sodium chloride (NaCl) as an inexpensive and green chlorine source. nih.govresearchgate.net This method facilitates the enantioselective chlorination of racemic α-keto sulfonium (B1226848) salts, which act as precursors to the α-chloro ketone. nih.govresearchgate.net

Organocatalysis has also emerged as a powerful tool. Catalysts like L-proline amides have been used for the direct enantioselective α-chlorination of aldehydes with NCS, and similar principles can be extended to ketones. organic-chemistry.org These catalytic methods offer advantages in terms of reduced waste, milder reaction conditions, and the potential for asymmetric synthesis, providing highly enantioenriched α-chloro ketones. organic-chemistry.orgresearchgate.net

| Catalyst Type | Example Catalyst | Chlorine Source | Mechanism/Key Feature | Reference |

|---|---|---|---|---|

| Acid Catalyst | Acetic Acid, HCl | Cl₂, SO₂Cl₂ | Promotes enol formation for electrophilic attack. | wikipedia.org |

| Phase-Transfer Catalyst | Chiral Thiourea | NaCl | Enantioselective nucleophilic chlorination; green chlorine source. | nih.govresearchgate.net |

| Organocatalyst | L-proline amide derivatives | NCS | Direct, enantioselective chlorination via enamine/enol catalysis. | organic-chemistry.org |

| Lewis Acid | Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Catalyzes mild and chemoselective α-chlorination. | arkat-usa.org |

Multi-Step Synthesis via Thiophene Acylation

An alternative and highly practical route to 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone involves first synthesizing the precursor ketone, 1-(3-chlorothiophen-2-yl)ethanone, followed by a separate α-chlorination step.

The most direct method for preparing the precursor, 1-(3-chlorothiophen-2-yl)ethanone, is the Friedel-Crafts acylation of 3-chlorothiophene. This classic electrophilic aromatic substitution reaction involves treating 3-chlorothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is commonly used, it must often be employed in stoichiometric amounts because it complexes with the product ketone. masterorganicchemistry.com For sensitive substrates like thiophenes, which can be prone to polymerization or degradation under strong acidic conditions, other catalysts may be preferred. Alkyl Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been used to create a non-acidic reaction medium, leading to high yields under mild conditions. asianpubs.org The acylation of thiophene is highly regioselective, with substitution occurring preferentially at the C2 position, which is necessary for the synthesis of the desired precursor.

| Substrate | Acylating Agent | Catalyst | Solvent | Reference |

|---|---|---|---|---|

| 3-Chlorothiophene | Acetyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | |

| Thiophene | Succinyl chloride | Ethylaluminum dichloride (EtAlCl₂) | Dichloromethane (CH₂Cl₂) | asianpubs.org |

| Arene | Carboxylic Acids | Cyanuric Chloride / AlCl₃ | - | organic-chemistry.org |

Once the precursor ketone, 1-(3-chlorothiophen-2-yl)ethanone, has been synthesized and purified, it can be converted to the final product, 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone. This is achieved by applying one of the direct alpha-halogenation methods described in section 2.1. For example, reacting the ketone with sulfuryl chloride or using the milder CAN/acetyl chloride system would install the chlorine atom on the carbon adjacent to the carbonyl group, completing the synthesis. arkat-usa.org

Advanced and Sustainable Synthetic Protocols

The development of sophisticated synthetic protocols is driven by the need for greater efficiency, safety, and sustainability in chemical synthesis. For complex molecules like substituted thiophenylethanones, these advanced methods provide powerful tools to overcome the limitations of traditional approaches.

Microwave-Assisted Synthesis of Related Thiophenylethanone Derivatives

Microwave-assisted organic synthesis has emerged as a pivotal technology, utilizing microwave irradiation to heat reactions directly and efficiently. nih.gov This method dramatically reduces reaction times, often from hours to minutes, and can lead to higher product yields and purities. nih.govresearchgate.net The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that can minimize the formation of side products. capes.gov.br

In the context of thiophene chemistry, microwave assistance has proven highly effective. For instance, the Gewald reaction, a key method for synthesizing substituted aminothiophenes, can be significantly accelerated. A conventional heating method requiring 4 hours can be completed in just 20 minutes at 70°C under microwave irradiation, with improved yields and purity. organic-chemistry.org Similarly, the Knoevenagel condensation to produce 2-(2-Nitroethenyl)thiophene from 2-thiophenecarboxaldehyde benefits from microwave energy, which increases the yield of the desired product. researchgate.net These examples underscore the potential of microwave technology for the rapid and efficient synthesis of thiophene-containing structures analogous to 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone.

The following table compares conventional and microwave-assisted methods for the synthesis of a 2-aminothiophene derivative, illustrating the typical advantages of microwave irradiation. organic-chemistry.org

| Method | Reaction Time | Temperature | Yield |

| Conventional Heating | 4 hours | 70°C | Moderate |

| Microwave Irradiation | 20 minutes | 70°C | High |

Continuous Flow Synthesis for Enhanced Yields and Purity

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers a paradigm shift from traditional batch processing. youtube.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to increased safety, better product quality, and higher yields. youtube.comflinders.edu.au The high surface-area-to-volume ratio in microreactors ensures efficient heat transfer, while the small reaction volumes minimize safety risks, especially when handling hazardous reagents or exothermic reactions. youtube.com

The synthesis of ketones and heterocyclic compounds is particularly amenable to flow chemistry. Efficient continuous flow processes have been developed for producing ketones from organometallic reagents and carbon dioxide, successfully suppressing the formation of undesired byproducts that are common in batch reactions. nih.gov Furthermore, multi-step continuous flow systems have been engineered for the rapid assembly of complex heterocyclic structures, such as 2-(1H-indol-3-yl)thiazole derivatives, in high yields over three chemical steps without the need to isolate intermediates. nih.gov This "telescoping" of reaction steps significantly streamlines the synthetic process, making it a highly attractive strategy for producing compounds like 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone with enhanced purity and efficiency. flinders.edu.au

The data below from a three-step continuous flow synthesis of a 2-(1H-indol-3-yl)thiazole derivative highlights the efficiency of this approach. nih.gov

| Product | Total Reaction Time | Overall Yield |

| 2-(2-Methyl-1H-indol-3-yl)-4-(naphthalen-2-yl)thiazole | < 15 minutes | 44% |

| 4-(2-(2-Methyl-1H-indol-3-yl)thiazol-4-yl)benzonitrile | < 15 minutes | 48% |

| 2-(5-Chloro-2-methyl-1H-indol-3-yl)-4-phenylthiazole | < 15 minutes | 54% |

Organozinc Reagent-Mediated Preparations of Analogous Ketones

Organozinc reagents are valued in organic synthesis for their moderate reactivity and high functional group tolerance, making them ideal for the preparation of complex molecules. sigmaaldrich.com Unlike more reactive organometallic compounds like Grignard reagents, organozinc compounds are compatible with sensitive functional groups such as esters, nitriles, and even ketones. sigmaaldrich.com This chemoselectivity is crucial for synthesizing polyfunctional ketones.

Several named reactions utilize organozinc reagents for ketone synthesis. The Fukuyama coupling, for example, involves the palladium-catalyzed reaction of a thioester with an organozinc reagent to yield a ketone, a protocol noted for its excellent functional group tolerance. wikipedia.org Similarly, the Negishi cross-coupling reaction pairs an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond, a versatile method for creating aryl ketones. wikipedia.org While the classical Blaise ketone synthesis reacts acid chlorides with organozinc compounds, it often provides only moderate yields. wikipedia.org Modern methods often employ highly active "Rieke Zinc" to prepare organozinc reagents directly from organic halides, bypassing less functional-group-tolerant intermediates. sigmaaldrich.com These reagents can then undergo efficient copper- or palladium-catalyzed cross-coupling with acyl chlorides or other electrophiles to produce the desired ketones in good yields. nih.govuni-muenchen.de

The following table presents examples of ketone synthesis using functionalized organozinc reagents, demonstrating the method's versatility. nih.govorganic-chemistry.org

| Organozinc Reagent | Electrophile | Catalyst | Product | Yield |

| 3-Pyridylzinc bromide | Benzoyl chloride | Cu(I) | 3-Benzoylpyridine | High |

| Di(p-tolyl)zinc | 4-Chlorobenzoyl chloride | None (with MgCl₂) | 4-Methyl-4'-chlorobenzophenone | 95% |

| (4-Methoxycarbonylphenyl)zinc iodide | Benzoyl chloride | Pd(dba)₂ | Methyl 4-benzoylbenzoate | 85% |

Enzymatic Catalysis in the Preparation of Chiral Alpha-Halo Alcohol Precursors

Enzymatic catalysis offers a powerful and sustainable approach for the synthesis of enantiomerically pure compounds. For the preparation of chiral molecules, enzymes such as lipases are widely used to perform kinetic resolutions of racemic mixtures. jocpr.com An alpha-halo ketone, such as 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, can be chemically reduced to a racemic alpha-halo alcohol. This racemic alcohol can then be resolved using an enzyme.

In a typical enzymatic kinetic resolution (EKR), one enantiomer of the racemic alcohol reacts much faster with an acyl donor (in a transesterification reaction) than the other, leading to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. jocpr.commdpi.com This process allows for the separation of the two enantiomers. To overcome the 50% theoretical yield limit of EKR for a single enantiomer, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer, typically using a metal catalyst, theoretically enabling a 100% yield of a single, desired enantiomerically pure product. mdpi.com Research has shown that while enzymatic systems can effectively reduce many ketones, their activity can be poor for certain heterocyclic ketones, such as thienyl ketones. nih.gov Nonetheless, the enzymatic resolution of the corresponding alcohol precursors remains a viable and green strategy for accessing valuable chiral building blocks. mdpi.comrsc.org

The table below provides data on the lipase-catalyzed kinetic resolution of various racemic alcohols, demonstrating the high enantioselectivity achievable with this method. mdpi.com

| Substrate (Racemic Alcohol) | Biocatalyst | Product (Enantiomeric Excess, ee) | Conversion | E-value* |

| 1,2,3,4-Tetrahydroquinoline-propan-2-ol | CAL-B | (S)-alcohol (>99% ee) & (R)-acetate (>99% ee) | ~50% | 328 |

| N-tosyl-1,2,3,4-Tetrahydroquinoline-propan-2-ol | BCL | (S)-alcohol (>99% ee) & (R)-acetate (>99% ee) | ~50% | 200 |

*The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) makes 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles.

Intermolecular Nucleophilic Attack Patterns

A variety of nucleophiles can be employed to displace the alpha-chloro substituent, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures. For instance, reaction with thiols or their corresponding thiolates can introduce a sulfur-containing moiety. An example from the literature describes the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzimidazole-2-thiol, where the thiol attacks the selenium atom, demonstrating the propensity for soft nucleophiles to react at various electrophilic centers within a molecule. mdpi.com While this specific example does not involve 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, the principle of nucleophilic attack by a thiol is analogous.

The following table provides a hypothetical representation of potential intermolecular nucleophilic substitution reactions with 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone based on general chemical principles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | Alpha-amino ketone |

| Thiol | Thiophenol | Alpha-thio ketone |

| Azide | Sodium Azide | Alpha-azido ketone |

| Cyanide | Sodium Cyanide | Alpha-cyano ketone |

Intramolecular Cyclization Reaction Pathways

The strategic placement of a nucleophilic group elsewhere in a molecule containing the 2-chloro-1-(thiophen-2-yl)ethanone core can lead to intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of heterocyclic compounds. A notable example involves a cascade Prins/Friedel–Crafts cyclization. beilstein-journals.org In this type of reaction, an intramolecular reaction is initiated, forming a reactive intermediate such as a benzyl (B1604629) carbenium ion, which is then trapped by an aromatic ring to form a new cyclic structure. beilstein-journals.org While the specific substrates in the cited study are different, the mechanistic principle of an intramolecular event followed by cyclization is a key concept in organic synthesis.

For instance, a derivative of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone with a tethered nucleophile could undergo an intramolecular substitution to form a new ring system. The outcome of such a reaction would be highly dependent on the nature of the nucleophile, the length of the tether, and the reaction conditions.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is an aromatic system and can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In EAS, an electrophile attacks the electron-rich thiophene ring, leading to the substitution of a hydrogen atom. youtube.com The directing effects of the substituents on the ring, namely the chloro and the 2-chloroacetyl groups, will influence the position of the incoming electrophile.

Generally, halogens are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. youtube.com Acyl groups are deactivating and meta-directing. libretexts.org The interplay of these electronic effects will determine the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst, such as a Lewis acid, to activate the electrophile. masterorganicchemistry.com

The following table summarizes potential electrophilic aromatic substitution reactions on the thiophene ring.

| Reaction | Reagents | Electrophile | Potential Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted thiophene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-substituted thiophene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Thiophenesulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted thiophene |

Carbonyl Group Transformations

The ketone carbonyl group in 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is a key site for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Condensation Reactions, including Chalcone (B49325) Synthesis

The alpha-protons of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions with aldehydes or other ketones. A particularly important class of condensation reactions is the Claisen-Schmidt condensation, which is used to synthesize chalcones. researchgate.netjetir.org Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other biologically important molecules. jetir.org

In the context of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, a Claisen-Schmidt condensation would involve its reaction with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. rsc.orgnih.gov This reaction would lead to the formation of a chalcone derivative bearing the 3-chlorothiophene moiety. The synthesis can often be carried out under solvent-free conditions by grinding the reactants with a solid base. jetir.orgrsc.org

The general scheme for chalcone synthesis is as follows: 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone + Ar-CHO --(Base)--> 1-(3-Chlorothiophen-2-yl)-3-aryl-prop-2-en-1-one + H₂O

The following table illustrates examples of aldehydes that could be used in chalcone synthesis.

| Aldehyde | Product Name |

| Benzaldehyde | 1-(3-Chlorothiophen-2-yl)-3-phenyl-prop-2-en-1-one |

| 4-Chlorobenzaldehyde | 1-(3-Chlorothiophen-2-yl)-3-(4-chlorophenyl)-prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(3-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one |

Reduction Reactions to Alpha-Halo Alcohols and Chiral Synthesis

The carbonyl group of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone can be reduced to a secondary alcohol, yielding an alpha-halo alcohol. nih.govnih.gov These compounds are versatile synthetic intermediates. nih.gov The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

The reduction of the prochiral ketone introduces a new stereocenter. The use of chiral reducing agents or catalysts can achieve an enantioselective reduction, leading to the formation of a single enantiomer of the corresponding alpha-halo alcohol. This is a crucial strategy in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

The following table summarizes common reducing agents for carbonyl groups.

| Reducing Agent | Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Racemic alpha-halo alcohol | None |

| Lithium Aluminum Hydride (LiAlH₄) | Racemic alpha-halo alcohol | None |

| Chiral Borane Reagents | Enantiomerically enriched alpha-halo alcohol | High |

| Catalytic Hydrogenation with Chiral Catalyst | Enantiomerically enriched alpha-halo alcohol | High |

Role as an Acylating Agent in Organic Transformations

The chemical structure of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, featuring a reactive chloroacetyl group attached to a 3-chlorothiophene ring, designates it as a potent bifunctional electrophile. The carbon of the chloromethyl group is highly susceptible to nucleophilic attack, while the adjacent carbonyl carbon also serves as an electrophilic site. This dual reactivity makes it an ideal precursor for forming carbon-nitrogen and carbon-sulfur bonds, which is fundamental in the construction of various heterocyclic rings through cyclocondensation reactions.

Mechanistically, these transformations typically proceed via an initial nucleophilic substitution at the α-carbon (bearing the chlorine atom), followed by an intramolecular condensation involving the carbonyl group. This pathway is characteristic of classic heterocyclic syntheses.

Application in Heterocycle Synthesis (Predicted Reactivity)

Based on the well-established reactivity of analogous α-haloketones, 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is an excellent candidate for reactions with various binucleophiles to yield substituted heterocyclic compounds. For instance, its reaction with cyanoacetylhydrazine would be expected to follow the pathway observed with chloroacetone, where the initial reaction forms a hydrazide-hydrazone intermediate that can subsequently be cyclized into various fused heterocyclic systems like 1,2,4-triazines or 1,3,4-oxadiazines. scbt.comnih.govbeilstein-journals.org

The following table outlines the predicted outcomes of its reaction with common binucleophiles, based on established synthetic methodologies for α-haloketones.

Table 1: Predicted Cyclocondensation Reactions

| Nucleophile | Predicted Heterocyclic Product | Reaction Type |

|---|---|---|

| Thiourea/Thioamides | 2-Amino-4-(3-chlorothiophen-2-yl)thiazole | Hantzsch Thiazole (B1198619) Synthesis |

| Hydrazine (B178648) Derivatives | 3-(3-chlorothiophen-2-yl)methyl-1,2,4-triazine | Triazine Synthesis |

Although specific experimental data for 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone in these roles are not extensively documented in publicly available research, the reactivity of the chloroacetyl moiety is a cornerstone of synthetic organic chemistry. nih.gov For example, the synthesis of other complex heterocyclic systems, such as 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, utilizes the reaction of a cyclic amine with 2-chloroacetyl chloride to install the reactive chloroacetyl group, demonstrating the utility of this functional group in building complex molecules. nih.gov

The research on the reaction between monosubstituted thioureas and chloroacetyl chloride, which results in thiazolidine-2,4-diones, further underscores the robust nature of the chloroacetyl group as a reactive handle for acylation and subsequent cyclization, a reactivity pattern directly applicable to the title compound. researchgate.net

Advanced Applications in Complex Organic Molecule Synthesis

Precursor in Diverse Heterocyclic Compound Synthesis

The reactivity of the α-chloroacetyl group, combined with the electronic properties of the 3-chlorothiophene (B103000) moiety, makes 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone an ideal starting material for synthesizing a variety of heterocyclic compounds. It readily participates in cyclization and condensation reactions to form five- and six-membered rings, as well as more complex fused systems.

As a substituted thiophene (B33073) itself, 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is a foundational element for creating more elaborate thiophene-containing molecules. The existing thiophene ring can be further functionalized, or the entire molecule can be incorporated into larger systems where the thiophene unit is crucial for the target molecule's biological activity or material properties. For instance, synthetic strategies often involve the transformation of the ketone or the utilization of the α-chloro position for substitution reactions, leading to novel thiophene derivatives. researchgate.netmdpi.com The synthesis of complex thiophenes often relies on building blocks that can undergo sequential reactions, a role for which this compound is well-suited. mdpi.comresearchgate.net

One general approach involves the thioetherfication reaction, where the chloro group on the thiophene ring is displaced by a thiol, as demonstrated in the synthesis of P005091 from a related 2-chloro-3-nitrothiophene (B1346136) derivative. researchgate.net The α-chloro ketone moiety of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone can also be transformed, for example, through reduction or reaction with nucleophiles, to generate a diverse library of thiophene-based compounds. researchgate.netimpactfactor.org

Table 1: Selected Synthetic Pathways for Thiophene Derivatives

| Starting Material Class | Reagent/Reaction Type | Resulting Thiophene Structure | Reference |

|---|---|---|---|

| Functionalized Alkynes | Metal-catalyzed or Base-promoted Heterocyclization | Substituted Thiophenes | mdpi.com |

| 2-Chlorothiophene Derivatives | Nitration followed by Thioetherfication | Functionalized Thienyl Ethanones | researchgate.net |

The α-chloro ketone functionality is a classic electrophilic partner in the Hantzsch thiazole (B1198619) synthesis. In this reaction, 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone can react with a thioamide-containing compound, such as thiourea (B124793) or a substituted thiosemicarbazone, to construct a thiazole ring. The reaction proceeds via initial S-alkylation by the reactive α-chloro center, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

This method allows for the direct attachment of the (3-chlorothiophen-2-yl)carbonyl moiety to a thiazole core, creating hybrid heterocyclic systems. nih.gov Such structures are of significant interest in medicinal chemistry, where thiazole rings are known to be part of many biologically active molecules. The synthesis of novel bis-thiazoles linked to other heteroaromatic cores often employs α-haloketones as key reagents. nih.gov The development of unprecedented fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] researchgate.netnbinno.comasianpubs.orgtriazole, also relies on the reactivity of functionalized building blocks that can undergo cyclization. nih.govresearchgate.netrsc.org

The synthesis of quinolone derivatives can be achieved through various methods, including cyclization reactions where the functionalities of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone can be strategically employed. organic-chemistry.orgqeios.com For example, the α-chloroacetyl group can serve as an alkylating agent for anilines or related nitrogen nucleophiles, which are common precursors in quinolone synthesis. asianpubs.org This alkylation can be the initial step in a sequence leading to a fused quinolone ring system.

Furthermore, multi-component reactions are a powerful tool for building molecular complexity, and α-haloketones are often used in such processes. researchgate.netmdpi.com A three-component reaction involving 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, an amine, and another coupling partner could potentially yield complex quinolone-like scaffolds in a single step. mdpi.com The versatility of this building block allows it to be incorporated into synthetic routes that produce 2-aryl-4-quinolones or 3-aryl-2-quinolones, which are analogs of naturally occurring flavones and coumarins, respectively. mdpi.com

The construction of pyrrole (B145914) rings and their fused derivatives can be effectively achieved using 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone via 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov In this approach, the α-haloketone is first reacted with a nitrogen-containing compound (like pyridine (B92270) or quinoline) to form a quaternary salt. mdpi.com In the presence of a base, this salt generates a cycloimmonium N-ylide in situ. This highly reactive 1,3-dipole can then undergo a [3+2] cycloaddition with a dipolarophile, such as an electron-deficient alkyne (e.g., ethyl propiolate) or alkene, to furnish the pyrrole ring. mdpi.commdpi.com

This strategy results in the formation of highly substituted pyrrolo-fused heterocycles, such as indolizine (B1195054) or pyrrolo[1,2-a]quinoline (B3350903) derivatives, where the (3-chlorothiophen-2-yl)carbonyl group is positioned on the newly formed pyrrole ring. mdpi.com This method is highly valued for its ability to rapidly generate complex polycyclic systems from relatively simple starting materials. mdpi.comacgpubs.org

Table 2: Application in Fused Heterocycle Synthesis

| Heterocyclic Target | Key Reaction | Role of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinolines | 1,3-Dipolar Cycloaddition | Precursor to Cycloimmonium N-ylide | mdpi.com |

| Fused Pyrroles | [3+2] Cycloaddition | Generation of Heteroaromatic N-ylides | mdpi.com |

Building Block for Pharmaceutical Intermediates and Leads

The structural motifs present in 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone—the α-haloketone and the substituted thiophene ring—are prevalent in a wide range of biologically active molecules. researchgate.netimpactfactor.orgnbinno.com α-Haloketones are recognized as highly useful building blocks for preparing various classes of compounds due to their high reactivity and ability to undergo selective transformations. nih.govnih.gov This makes the title compound a valuable intermediate for synthesizing lead compounds in drug discovery programs. nih.govresearchgate.net

The α-chloro ketone structural unit is a critical component in the synthesis of several important agrochemical fungicides. A prominent example is prothioconazole (B1679736), a broad-spectrum triazolinthione fungicide. nih.gov The synthesis of prothioconazole relies on a key intermediate, 2-chloro-1-(1-chlorocyclopropyl)ethanone, which shares the same α-chloro ketone functional group as 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone. bibliotekanauki.plresearchgate.netcabidigitallibrary.orggoogle.com

In the synthesis of prothioconazole, the α-chloro ketone intermediate undergoes nucleophilic substitution with 1,2,4-triazole, followed by further reactions to construct the final fungicidal molecule. bibliotekanauki.plresearchgate.netgoogle.com The high reactivity of the chlorine atom alpha to the carbonyl group is essential for the initial N-alkylation step.

By analogy, 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone serves as a valuable precursor for creating novel analogues of prothioconazole or other fungicides. Replacing the chlorocyclopropyl group with the 3-chlorothiophen-2-yl moiety allows for the exploration of new chemical space, potentially leading to compounds with improved efficacy, a different spectrum of activity, or better safety profiles. The thiophene ring itself is a well-known pharmacophore that can modulate the biological activity of a molecule. nbinno.com

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone | 145533-64-8 | C₆H₃Cl₂OS |

| Prothioconazole | 178928-70-6 | C₁₄H₁₅Cl₂N₃OS |

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-53-5 | C₅H₅Cl₂O |

| 1-(5-((2,3-dichlorophenyl) thio)-4-nitro-2-thienyl) ethanone (B97240) | Not Available | C₁₂H₇Cl₂NO₃S₂ |

| Thiazole | 288-47-1 | C₃H₃NS |

| Quinolone | 59-31-4 | C₉H₇NO |

| Pyrrole | 109-97-7 | C₄H₅N |

| Thiourea | 62-56-6 | CH₄N₂S |

| Ethyl propiolate | 623-47-2 | C₅H₆O₂ |

| 1,2,4-Triazole | 288-88-0 | C₂H₃N₃ |

| P005091 | Not Available | C₁₂H₇Cl₂NO₃S₂ |

| 2-acetyl-5-chlorothiophene | 51765-63-4 | C₆H₅ClOS |

| 5-acetyl-2-chloro-3-nitrothiophene | Not Available | C₆H₄ClNO₃S |

| 2,3-dichlorobenzenethiol | 7252-25-7 | C₆H₄Cl₂S |

| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ |

| 2H-thiazolo[4,5-d] researchgate.netnbinno.comasianpubs.orgtriazole | Not Available | C₃H₂N₄S |

| Indolizine | 274-40-8 | C₈H₇N |

| Pyrrolo[1,2-a]quinoline | 233-72-7 | C₁₂H₉N |

Synthesis of Carbonic Anhydrase Inhibitor Cores

Carbonic anhydrases (CAs) are a family of metalloenzymes that are important therapeutic targets for a variety of disorders. core.ac.uknih.gov The development of isoform-selective inhibitors is a key goal in medicinal chemistry. Thiophene-containing compounds have emerged as a potent class of CA inhibitors. tandfonline.comnih.govnih.gov

2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is a valuable precursor for synthesizing these inhibitor cores. A common strategy involves converting the ketone into a chalcone (B49325) through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. core.ac.uktandfonline.com This thiophene-based chalcone can then undergo cyclization with a hydrazine (B178648) derivative, such as 4-hydrazinobenzenesulfonamide, to yield a pyrazoline ring bearing both a thienyl group and the crucial benzenesulfonamide (B165840) moiety required for CA inhibition. core.ac.uknih.govtandfonline.com

Research has demonstrated that these thienyl-substituted pyrazoline benzenesulfonamides exhibit significant inhibitory activity against human (h) CA isoforms I and II. core.ac.uktandfonline.comnih.gov Furthermore, other thiophene-based scaffolds have shown potent, low-nanomolar inhibition against tumor-associated isoforms like hCA IX and XII. unife.it The versatility of the starting ketone allows for the synthesis of a library of derivatives with varied substitution patterns, enabling detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. tandfonline.comunife.it

| Compound | Substituent on Phenyl Ring | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

|---|---|---|---|---|

| 9 | 4-H | 410.16 | 455.80 | core.ac.uk |

| 10 | 4-CH3 | 232.16 | 440.18 | core.ac.uk |

| 11 | 4-F | 311.14 | 410.29 | core.ac.uk |

| 12 | 4-Cl | 354.19 | 399.89 | core.ac.uk |

| 13 | 4-Br | 412.25 | 387.65 | core.ac.uk |

| 14 | 4-OCH3 | 637.70 | 412.91 | core.ac.uk |

| 15 | 4-NO2 | 545.21 | 342.07 | core.ac.uk |

| Acetazolamide (Standard) | - | 250.00 | 12.10 | tandfonline.com |

Contribution to Antifungal Compound Development

The rise of fungal resistance necessitates the development of new antifungal agents. nih.gov Thiophene derivatives are recognized as an important class of compounds in the design of novel fungicides and antifungal drugs. nih.govresearchgate.netencyclopedia.pub The structural motifs within 2-chloro-1-(3-chlorothiophen-2-yl)ethanone—the thiophene ring and the α,β-unsaturated ketone potential (via chalcone formation)—are key pharmacophores for antifungal activity. nih.govacs.orgresearchgate.net

This compound serves as an excellent starting material for thiophene-based chalcones, a class of molecules known for their broad spectrum of biological activities, including antifungal properties. researchgate.netacs.orgresearchgate.netdaneshyari.com The Claisen-Schmidt condensation of the ketone with various aldehydes produces chalcones whose α,β-unsaturated keto group is often responsible for their biological effects. nih.govresearchgate.net Studies on thiophene-based heterocyclic chalcones have demonstrated good in-vitro activity against fungal strains such as Candida albicans and Aspergillus niger. researchgate.netdaneshyari.com The minimum inhibitory concentration (MIC) for some thiophene-chalcone derivatives has been reported in the range of 64-128 µg/mL against these fungi. acs.org

| Compound | Structure Description | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Thiophene Chalcone Analog 1 | (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | Candida albicans | - (Zone of inhibition: 13-14mm) | researchgate.net |

| Thiophene Chalcone Analog 2 | (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one | Aspergillus niger | - (Zone of inhibition: 11-12mm) | researchgate.net |

| Thiophene Chalcone Derivative | General Thiophene Chalcone | Candida albicans | 128 | acs.org |

| Thiophene Chalcone Derivative | General Thiophene Chalcone | Aspergillus niger | 64 | acs.org |

Chiral Precursors in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals. The asymmetric reduction of prochiral ketones is one of the most efficient methods to produce these valuable intermediates. nih.gov 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is a prochiral ketone that can be stereoselectively reduced to form the corresponding chiral alcohol, (R)- or (S)-2-chloro-1-(3-chlorothiophen-2-yl)ethanol.

Biocatalysis, using enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems, is a preferred method for this transformation due to its high enantioselectivity and environmentally friendly conditions. nih.gov Studies on the asymmetric reduction of analogous 2-haloacetophenones have demonstrated the effectiveness of this approach. nih.govalmacgroup.com By selecting appropriate biocatalysts, such as specific mutants of Thermoanaerobacter-estheri ADH (TeSADH) or different yeast strains, either the (S) or (R) enantiomer of the resulting halohydrin can be produced with high yield and excellent enantiomeric excess (e.e.), often exceeding 99%. nih.govresearchgate.net The resulting chiral 2-halo-1-arylethanols are versatile synthons for further chemical elaboration.

| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| 2-chloro-4’-chloroacetophenone | ΔP84/A85G TeSADH mutant | (S) | >99 | >99 | nih.gov |

| 2-chloro-4’-bromoacetophenone | P84S/A85G TeSADH mutant | (R) | >99 | >99 | nih.gov |

| Acetophenone | Rhodotorula mucilaginosa | (S) | - | >99 | researchgate.net |

| 4-chloro acetophenone | Penicillium sp. | (S) | 94 | 96 | researchgate.net |

Application in Agrochemical Development

Thiophene derivatives are integral to modern agriculture, serving as core structures in a variety of pesticides, including fungicides and herbicides. wikipedia.orgencyclopedia.pubrsc.orgresearchgate.netresearchgate.net The thiophene ring is a key component in several commercial fungicides such as silthiofam, ethaboxam, and isofetamid. nih.govrsc.org The demonstrated bioactivity of these compounds highlights the importance of the thiophene scaffold in developing new crop protection agents. nih.govresearchgate.netresearchgate.net

2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is a strategic starting material for synthesizing these active agrochemical ingredients. Its reactive ketone and chloro functionalities allow for the construction of more complex molecules. For example, it can be used to synthesize N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown excellent fungicidal activity against pathogens like cucumber downy mildew, in some cases superior to commercial fungicides. nih.gov The ability to generate diverse libraries of thiophene-based compounds from this intermediate facilitates the discovery of new agrochemicals with improved efficacy and novel modes of action. nih.govresearchgate.net

| Compound | Structure Description | Activity (EC50 in mg/L) | Reference |

|---|---|---|---|

| 4a | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 4.69 | nih.gov |

| 4f | Ethyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 1.96 | nih.gov |

| Diflumetorim (Standard) | Commercial Fungicide | 21.44 | nih.gov |

| Flumorph (Standard) | Commercial Fungicide | 7.55 | nih.gov |

Role in the Synthesis of Functional Materials and Polymers

Polythiophenes are a major class of conducting polymers with applications in organic electronics, including field-effect transistors (FETs), light-emitting diodes (LEDs), and photovoltaics. researchgate.netnih.gov The properties of these materials can be precisely tuned by attaching functional pendant groups to the thiophene monomer. nih.govbeilstein-journals.orgcmu.edu

2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is a valuable precursor for creating such functionalized monomers. The chloro and ketone groups offer two distinct points for chemical modification. The ketone can be used in various reactions to attach different side chains, while the chlorine on the thiophene ring can be used in cross-coupling reactions to build the polymer backbone. nih.govcmu.edu Alternatively, the ketone can be modified on the monomer before polymerization. For example, the ketone functionality allows for the introduction of groups via condensation or other reactions, leading to polymers with tailored electronic, optical, or sensory properties. beilstein-journals.orggoogle.com This strategy of pre-functionalizing the monomer is crucial for developing new materials with enhanced solubility, processability, and performance in electronic devices. nih.govcmu.edunih.gov

| Polymer Type / Functional Group | Synthetic Strategy | Key Property / Application | Reference |

|---|---|---|---|

| Polythiophenes with ester, acetyl, amide groups | Polymerization of substituted monomers | Enhanced solubility, altered optical/electronic properties | nih.gov |

| Poly(3-alkoxythiophenes) | Synthesize functional monomer first, then polymerize | Reduced band gaps, low oxidation potentials, stable conducting state | cmu.edu |

| Poly(pyEDOT) with alkyne group | Post-polymerization functionalization via "click" chemistry | Versatile platform for attaching various functional units (e.g., viologen) | beilstein-journals.org |

| Polythiophenes with amine, thiol, carboxylic acid groups | Post-polymerization modification of poly[3-(6-bromoalkyl)thiophene] | Creates polymers with reactive handles for sensors or bioconjugation | cmu.edu |

Theoretical and Computational Investigations of 2 Chloro 1 3 Chlorothiophen 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds similar to 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, such as other substituted acetylthiophenes, DFT calculations, often using the B3LYP functional, have been employed to determine electronic properties. researchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

The electronic structure is heavily influenced by the substituents on the thiophene (B33073) ring. The chlorine atom at the 3-position and the 2-chloroethanone group at the 2-position are both electron-withdrawing groups. This electronic arrangement dictates the electron density distribution across the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. For thiophene derivatives, the HOMO is often localized on the thiophene ring, while the LUMO may be distributed over the carbonyl group and the ring.

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack.

Table 1: Predicted Electronic Properties from DFT Studies on Analogous Thiophene Ketones

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| Electron Density | Depleted on the thiophene ring, enriched on the carbonyl oxygen |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. It provides a localized picture of the electron density and can reveal important details about a molecule's reactivity. For substituted 2-acetylthiophenes, NBO analysis has been used to explain conformational preferences. nih.govbiocrick.com

In 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For instance, interactions between the lone pairs of the carbonyl oxygen and the anti-bonding orbitals of the thiophene ring (nO → σ*) can contribute to the stability of certain conformations. nih.gov Similarly, interactions involving the lone pairs of the sulfur and chlorine atoms with the ring's π-system are also important.

The analysis of the Fock matrix within the NBO framework can quantify the energy of these donor-acceptor interactions, providing a deeper understanding of the electronic factors that govern the molecule's structure and reactivity. nih.gov These calculations can help to rationalize the observed chemical behavior and predict how the molecule will interact with other reagents.

The presence of a single bond between the thiophene ring and the carbonyl group in 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone allows for rotational isomerism. The two primary planar conformations are the O,S-cis (where the carbonyl oxygen is on the same side as the thiophene sulfur) and the O,S-trans. Theoretical calculations on related 2-acetylthiophenes have shown that the O,S-cis conformer is generally more stable. nih.govbiocrick.com This preference can be attributed to favorable orbital interactions, as revealed by NBO analysis. nih.gov

Computational methods can be used to generate a potential energy surface by rotating the dihedral angle between the ring and the ethanone (B97240) group. This allows for the determination of the energy minima corresponding to stable conformers and the energy barriers for their interconversion. For similar 2-acylthiophenes, the energy barrier for cis-trans interconversion is known to be relatively low. nih.gov The energetic profile provides valuable information about the flexibility of the molecule and the relative populations of its different conformations at a given temperature. The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), can refine the predicted conformational preferences in solution. researchgate.net

Table 2: Conformational Data for a Structurally Similar Compound (2-acetyl-5-chlorothiophene)

| Conformer | Relative Energy (kcal/mol) | Predominance |

|---|---|---|

| O,S-cis | 0.00 | Predominant |

| O,S-trans | > 1.00 | Minor |

Data inferred from studies on analogous compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For a molecule like 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, computational studies could be used to investigate a variety of reactions, such as nucleophilic substitution at the carbonyl carbon or at the carbon bearing the chlorine atom of the ethanone group.

For example, in a reaction with a nucleophile, DFT calculations could be used to model the formation of a tetrahedral intermediate and the subsequent departure of the leaving group. The calculated activation energies for different possible pathways would indicate the most likely reaction mechanism. This approach has been successfully applied to understand complex organic reactions like the Stetter reaction. dntb.gov.ua

Prediction of Chemical Reactivity and Stereoselectivity

Theoretical calculations can predict the chemical reactivity of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, such as chemical potential, hardness, and electrophilicity, can provide a quantitative measure of the molecule's reactivity. Local reactivity can be predicted using Fukui functions, which identify the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govsemanticscholar.org

In the case of reactions that can lead to stereoisomers, computational chemistry can be used to predict the stereoselectivity. For instance, in the reduction of the ketone to an alcohol, the attack of a hydride reagent can occur from two different faces of the carbonyl group, leading to two enantiomers. By modeling the transition states for both approaches, the one with the lower activation energy can be identified, thus predicting the major stereoisomer formed. nih.govnih.gov This type of analysis is crucial in the design of stereoselective syntheses.

Investigation of Molecular Interactions in Complex Reaction Systems

In a real reaction system, the interactions between the reactant, solvent molecules, and any catalysts present are crucial. Computational models can be used to study these complex molecular interactions. For instance, explicit solvent molecules can be included in the calculations to understand their role in stabilizing intermediates and transition states.

Furthermore, non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, can significantly influence the course of a reaction. Studies on thiophene dimers have shown that dispersion and electrostatic interactions are important in determining their preferred orientation. acs.org For 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, interactions with other molecules in a complex system could be modeled to understand how these forces might affect its reactivity and the outcome of a reaction.

Advanced Spectroscopic and Crystallographic Methodologies in Research on 2 Chloro 1 3 Chlorothiophen 2 Yl Ethanone

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and characterizing the vibrational modes of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone. While a dedicated, complete experimental spectrum for this specific compound is not widely published, the expected vibrational frequencies can be accurately predicted based on studies of analogous compounds and theoretical calculations. nih.govnanobioletters.com

The analysis of similar thiophene (B33073) derivatives provides a reference for assigning the key vibrational bands. researchgate.net The most characteristic vibrations are associated with the carbonyl group (C=O), the chloromethyl group (CH₂Cl), the C-Cl bond on the thiophene ring, and the thiophene ring itself.

Key Expected Vibrational Frequencies:

C=O Stretching: The carbonyl group is expected to show a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1680-1750 cm⁻¹. In related α-haloketones and acylthiophenes, this peak is prominent and serves as a clear diagnostic marker. nanobioletters.comniscpr.res.in

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the chloromethyl group would appear between 3000-2850 cm⁻¹. nih.govresearchgate.net

Thiophene Ring Vibrations: The characteristic C=C and C-S stretching vibrations of the thiophene ring typically occur in the 1600-1400 cm⁻¹ region. researchgate.net

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800-600 cm⁻¹. The presence of two chlorine atoms in different chemical environments (one on the aromatic ring, one on the aliphatic chain) may lead to distinct absorption bands.

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data, providing a full assignment of the vibrational modes. nih.govnanobioletters.com These calculations help to resolve ambiguities and confirm the assignment of complex vibrational patterns in the fingerprint region.

Table 1: Predicted Vibrational Assignments for 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Carbonyl | C=O Stretch | 1680 - 1750 | Strong |

| Thiophene Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Chloromethyl Group | Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Thiophene Ring | C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| Thiophene Ring | C-S Stretch | 600 - 700 | Weak-Medium |

| C-Cl Bonds | C-Cl Stretch | 600 - 800 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone. ¹H and ¹³C NMR spectra provide definitive evidence for the compound's structure.

The ¹H NMR spectrum is expected to show two distinct signals for the thiophene ring protons and one signal for the methylene (B1212753) protons.

The two aromatic protons on the 3-chlorothiophene (B103000) ring will appear as doublets due to mutual spin-spin coupling. Their chemical shifts would be in the aromatic region, typically between δ 7.0 and 8.0 ppm.

The methylene protons (-CH₂Cl) adjacent to the carbonyl group are expected to produce a singlet in the region of δ 4.5-5.0 ppm. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

The carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift expected in the range of δ 185-195 ppm. rsc.orgoregonstate.edu

The carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). organicchemistrydata.orglibretexts.org The carbon atom bonded to the chlorine (C3) and the carbon bonded to the acyl group (C2) will have distinct chemical shifts influenced by these substituents.

The methylene carbon (-CH₂Cl) is anticipated to appear around δ 40-50 ppm. libretexts.orgwisc.edu

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone

| Proton | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Thiophene Ring | 7.0 - 7.5 | Doublet | ~5-6 |

| H-5 | Thiophene Ring | 7.5 - 8.0 | Doublet | ~5-6 |

| CH₂ | Chloromethyl | 4.5 - 5.0 | Singlet | N/A |

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone

| Carbon | Environment | Expected Chemical Shift (δ, ppm) |

| C=O | Carbonyl | 185 - 195 |

| C2 | Thiophene (Acyl-substituted) | 135 - 145 |

| C3 | Thiophene (Chloro-substituted) | 125 - 135 |

| C4 | Thiophene | 125 - 130 |

| C5 | Thiophene | 130 - 140 |

| CH₂ | Chloromethyl | 40 - 50 |

Advanced NMR Techniques for Regiochemical and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and confirm the regiochemistry, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two thiophene protons (H-4 and H-5), confirming their scalar coupling and adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methylene proton singlet to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity. Key expected correlations include those from the methylene (-CH₂) protons to the carbonyl carbon (C=O) and the C-2 carbon of the thiophene ring. Additionally, correlations from the H-4 proton to C-2, C-3, and C-5 would solidify the assignment of the thiophene ring carbons. ipb.pt

These techniques, used in combination, leave no ambiguity in the structural elucidation of the molecule. ipb.pt

GIAO Calculations for NMR Spectral Prediction

In modern chemical research, theoretical calculations are often used to predict NMR spectra, which can then be compared with experimental results for validation. The Gauge-Independent Atomic Orbital (GIAO) method, typically performed using DFT, is a reliable approach for calculating ¹H and ¹³C chemical shifts. nanobioletters.com By computing the magnetic shielding tensors for a geometry-optimized structure of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone, a theoretical NMR spectrum can be generated. This computational approach is particularly valuable for assigning signals in complex molecules or for distinguishing between possible isomers where experimental data might be ambiguous. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone (C₆H₄Cl₂OS), the molecular ion peak (M⁺) would be a key diagnostic feature.

The presence of two chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion. The two stable isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the mass spectrum will exhibit a cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities of approximately 9:6:1. dtic.mil The predicted monoisotopic mass is 193.93 Da. uni.lu

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing insight into the molecule's structure. Expected fragmentation pathways include:

Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl, mass 49) to yield the 3-chlorothiophen-2-yl-carbonyl cation.

Loss of Chlorine: Cleavage of a chlorine radical (•Cl, mass 35) from either the thiophene ring or the acetyl group.

Loss of Carbon Monoxide: Ejection of a neutral CO molecule (mass 28) from fragment ions.

Cleavage of the Acyl Group: Fission between the thiophene ring and the carbonyl group.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone

| m/z (for ³⁵Cl) | Proposed Fragment | Formula of Fragment |

| 194 | Molecular Ion [M]⁺ | [C₆H₄Cl₂OS]⁺ |

| 159 | [M - Cl]⁺ | [C₆H₄ClOS]⁺ |

| 145 | [M - CH₂Cl]⁺ | [C₅H₂ClOS]⁺ |

| 117 | [M - CH₂Cl - CO]⁺ | [C₄H₂ClS]⁺ |

| 111 | Thiophene-carbonyl fragment | [C₄H₂ClS]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Intermolecular Interactions

If suitable crystals were obtained, XRD analysis would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the thiophene ring and the acyl-chloro-methyl side chain.

Conformation: Determining the dihedral angle between the plane of the thiophene ring and the carbonyl group. In similar ketones, the molecule is often nearly planar. nih.govnih.gov

Intermolecular Interactions: Identifying and quantifying non-covalent interactions that dictate the crystal packing, such as C-H···O hydrogen bonds, halogen bonding (C-Cl···O or C-Cl···S), and π-π stacking between thiophene rings. These interactions are crucial for understanding the supramolecular chemistry of the compound. researchgate.netresearchgate.net

Hirshfeld surface analysis could be subsequently applied to the crystallographic data to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal's packing environment. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The spectrum of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is expected to be dominated by transitions involving the conjugated system formed by the thiophene ring and the carbonyl group.

Two primary types of electronic transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this, these transitions are expected to occur in the 250-300 nm range.

n → π* transitions: This lower-intensity absorption involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is expected at a longer wavelength, typically above 300 nm.

The positions and intensities of these absorption bands are influenced by the substituents and the solvent. The chlorine atom on the thiophene ring and the chloromethyl group can cause subtle shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted 1-(thiophen-2-yl)ethanone.

Table 5: Predicted UV-Vis Absorption Data for 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Typical Molar Absorptivity (ε) |

| π → π | Thiophene-Carbonyl Conjugated System | 250 - 300 | High (>10,000) |

| n → π | Carbonyl Group | > 300 | Low (<1,000) |

In-Depth Analysis of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed research findings, specifically concerning the thermal (TG) and elemental (EDX) analyses of the chemical compound 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone , are not presently available in published scientific papers.

Searches for the synthesis, crystal structure, and analytical characterization of this specific compound did not yield any dedicated studies that would provide the experimental data required for a thorough discussion of its thermal stability and elemental composition in a structural determination context. While information exists for structurally related compounds, such as isomers like 2-chloro-1-(5-chlorothiophen-2-yl)ethanone (B1599940) or other chlorinated ketones, the strict focus on "2-Chloro-1-(3-chlorothiophen-2-yl)ethanone" as per the user's request precludes the inclusion of data from these other molecules.

Publicly accessible chemical databases provide basic information, such as the molecular formula (C₆H₃Cl₂OS) and predicted properties, but lack the empirical data from advanced spectroscopic and crystallographic methodologies like thermogravimetric analysis (TGA) and energy-dispersive X-ray spectroscopy (EDX).

Consequently, the generation of an article with detailed research findings and data tables on the thermal and elemental analysis of 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is not possible at this time due to the absence of specific research on this compound in the accessible scientific domain.

Future Research Directions and Unexplored Avenues

Development of Novel and Atom-Economical Synthetic Pathways

The classical synthesis of α-haloketones and thiophene (B33073) derivatives often involves multi-step procedures with stoichiometric reagents, leading to significant waste generation. nih.gov Future research should prioritize the development of more efficient and atom-economical synthetic routes to 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone.

Recent advancements in thiophene synthesis have moved beyond traditional methods like the Paal-Knorr or Fiesselmann syntheses. derpharmachemica.com Innovative approaches, such as the metal-catalyzed heterocyclization of functionalized alkynes, offer a more direct and atom-economical entry to substituted thiophenes. nih.gov Similarly, methods utilizing elemental sulfur for the cyclization of appropriate precursors present a greener alternative. researchgate.net The application of these modern synthetic strategies to construct the 3-chlorothiophene (B103000) core of the target molecule is a promising avenue for investigation.

For the α-chlorination step, moving away from classical reagents like chlorine gas or sulfuryl chloride is crucial. arkat-usa.org Research into catalytic methods, perhaps using ceric ammonium (B1175870) nitrate (B79036) with a simple chlorine source like acetyl chloride, could offer a milder and more selective alternative. arkat-usa.org The development of a one-pot synthesis, combining the formation of the thiophene ring and subsequent α-chlorination, would represent a significant step forward in terms of process efficiency.

Table 1: Comparison of Traditional and Proposed Synthetic Approaches

| Feature | Traditional Synthesis | Proposed Future Synthesis |

| Thiophene Ring Formation | Multi-step classical methods (e.g., Paal-Knorr) | Metal-catalyzed cyclization of alkynes; Use of elemental sulfur |

| α-Chlorination Reagent | Cl2, SO2Cl2 | Catalytic systems (e.g., CAN/acetyl chloride) |

| Atom Economy | Moderate to low | High |

| Environmental Impact | Generation of hazardous byproducts | Reduced waste, use of greener reagents |

| Process Efficiency | Multiple steps, purification challenges | Potential for one-pot synthesis |

Exploration of Enantiospecific Transformations and Chiral Auxiliary Applications

The introduction of chirality into molecules is of paramount importance, particularly for applications in medicinal chemistry. Currently, 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone is produced and used as a racemic mixture. The development of methods for its enantiospecific synthesis or the resolution of its enantiomers is a critical area for future research.

The use of chiral auxiliaries, which are covalently attached to a substrate to direct a stereoselective transformation, is a well-established strategy in asymmetric synthesis. scielo.org.mxnih.gov Future work could involve the development of novel chiral auxiliaries derived from readily available natural products that can be temporarily attached to the 1-(3-chlorothiophen-2-yl)ethanone precursor to guide the enantioselective α-chlorination. nih.gov

Furthermore, the field of organocatalysis has provided powerful tools for the enantioselective α-functionalization of carbonyl compounds. acs.orgorganic-chemistry.org Research into the application of chiral amines or thioureas to catalyze the asymmetric α-chlorination of 1-(3-chlorothiophen-2-yl)ethanone could lead to highly efficient and selective methods for accessing enantiopure 2-Chloro-1-(3-chlorothiophen-2-yl)ethanone. acs.orgnih.gov

Design of Highly Selective and Efficient Catalytic Systems for Alpha-Chlorination and Downstream Reactions

The development of highly selective and efficient catalytic systems is central to modern organic synthesis. For the α-chlorination of 1-(3-chlorothiophen-2-yl)ethanone, research into novel catalysts that can operate under mild conditions with high regioselectivity is needed. While some catalytic methods for α-chlorination exist, their application to heterocyclic ketones, particularly those with other halogen substituents, is not extensively studied. arkat-usa.orgpitt.edu

Future research could focus on the design of transition metal catalysts or organocatalysts that can achieve high turnover numbers and turnover frequencies for this transformation. nih.govmdpi.com The use of hybrid catalysts, such as those based on Cinchona alkaloids, has shown promise in the stereoselective α-chlorination of β-keto esters and could be adapted for this system. nih.gov